

Validating the Structure of Tert-butyl 2-methylpropanoate with COSY NMR

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Compound of Interest

Compound Name: *Tert-butyl 2-methylpropanoate*

Cat. No.: *B095702*

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of using two-dimensional Correlation Spectroscopy (COSY) Nuclear Magnetic Resonance (NMR) to validate the structure of **tert-butyl 2-methylpropanoate**, a common ester, against its predicted one-dimensional proton (^1H) NMR spectrum.

COSY NMR spectroscopy is a powerful technique that reveals spin-spin coupling between neighboring protons in a molecule, providing definitive evidence of connectivity that can be ambiguous in a simple 1D ^1H NMR spectrum.^[1] This guide will detail the expected ^1H NMR and COSY data for **tert-butyl 2-methylpropanoate** and present a clear, data-driven approach to its structural verification.

Predicted ^1H NMR and COSY NMR Data

The structure of **tert-butyl 2-methylpropanoate** contains two distinct proton environments: the tert-butyl group and the isobutyryl group. The predicted ^1H NMR chemical shifts and multiplicities, along with the expected COSY correlations, are summarized in the table below.

Protons (Label)	Multiplicity	Predicted Chemical Shift (ppm)	Integration	COSY Cross-Peaks
(a) tert-butyl, - C(CH ₃) ₃	Singlet	~1.46	9H	None
(b) isobutyryl, - CH(CH ₃) ₂	Doublet	~1.15	6H	(c)
(c) isobutyryl, - CH(CH ₃) ₂	Septet	~2.55	1H	(b)

Experimental Protocols

¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **tert-butyl 2-methylpropanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4.0 s
 - Spectral width: 16 ppm
- Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

COSY (Correlation SpectroscopY) NMR

- Sample Preparation: Use the same sample prepared for the ^1H NMR experiment.
- Instrument: A 400 MHz (or higher) NMR spectrometer equipped for 2D experiments.
- Acquisition Parameters:
 - Pulse sequence: Standard COSY-90 pulse sequence.
 - Spectral width (F1 and F2 dimensions): 10 ppm
 - Number of increments in F1: 256
 - Number of scans per increment: 8
 - Relaxation delay: 1.5 s
- Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.

Structural Validation and Interpretation

The ^1H NMR spectrum is predicted to show three distinct signals. The tert-butyl protons (a) appear as a sharp singlet due to the absence of adjacent protons. The six equivalent methyl protons of the isobutyryl group (b) appear as a doublet because they are coupled to the single methine proton (c). The methine proton (c) appears as a septet due to coupling with the six neighboring methyl protons.

The COSY spectrum provides conclusive evidence for the connectivity within the isobutyryl group. A cross-peak will be observed between the signal of the methine proton (c) at ~2.55 ppm and the signal of the methyl protons (b) at ~1.15 ppm. This off-diagonal correlation directly confirms that these two sets of protons are coupled to each other. The absence of any cross-peaks involving the tert-butyl singlet (a) at ~1.46 ppm confirms its isolation from other proton-containing groups in the molecule.

Visualization of Spin-Spin Coupling Network

The following diagram, generated using Graphviz, illustrates the spin-spin coupling network within **tert-butyl 2-methylpropanoate** as confirmed by COSY NMR.



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Caption: COSY NMR spin-spin coupling in **tert-butyl 2-methylpropanoate**.

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References

- 1. modgraph.co.uk [modgraph.co.uk]
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Phone: (601) 213-4426

Email: info@benchchem.com